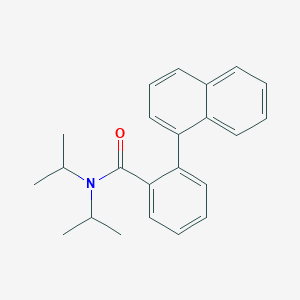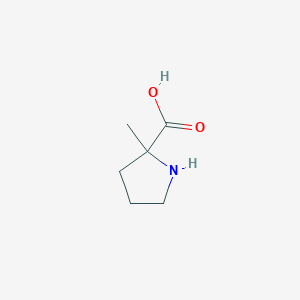
Pindolol Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pindolol Glucuronide is a metabolite of Pindolol, a non-selective beta-adrenergic antagonist used primarily in the treatment of hypertension and angina pectoris . This compound is formed through the process of glucuronidation, where Pindolol is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pindolol Glucuronide involves the enzymatic reaction of Pindolol with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). This reaction typically occurs in the liver, where UGT catalyzes the transfer of glucuronic acid to Pindolol, forming this compound .
Industrial Production Methods: Industrial production of this compound is less common due to its nature as a metabolite. it can be synthesized in vitro using liver microsomes or recombinant UGT enzymes to facilitate the glucuronidation process .
Chemical Reactions Analysis
Types of Reactions: Pindolol Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, regenerating the parent compound, Pindolol .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of this compound.
Oxidation and Reduction: These reactions are less common for this compound due to its stable glucuronide conjugate structure.
Major Products Formed:
Hydrolysis: Pindolol and glucuronic acid.
Scientific Research Applications
Pindolol Glucuronide has several applications in scientific research:
Mechanism of Action
Pindolol Glucuronide itself is pharmacologically inactive. its formation and excretion are crucial for the overall pharmacokinetics of Pindolol. The parent compound, Pindolol, exerts its effects by non-selectively blocking beta-adrenergic receptors, leading to decreased heart rate and blood pressure . This action is mediated through the inhibition of epinephrine and norepinephrine binding to these receptors .
Comparison with Similar Compounds
- Propranolol Glucuronide
- Metoprolol Glucuronide
- Atenolol Glucuronide
Comparison: Pindolol Glucuronide is unique due to its formation from Pindolol, which has intrinsic sympathomimetic activity (ISA). This property allows Pindolol to partially activate beta-adrenergic receptors while blocking them, providing a balance between reducing heart rate and maintaining cardiac output . In contrast, other beta-blockers like Propranolol and Atenolol do not possess ISA, leading to different pharmacodynamic profiles .
Properties
CAS No. |
93860-29-8 |
|---|---|
Molecular Formula |
C₂₀H₂₈N₂O₈ |
Molecular Weight |
424.44 |
Synonyms |
2-(1H-Indol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl β-D-Glucopyranosiduronic Acid; _x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)

![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)

